

Phytochemical Profile of Jasminum officinale

Extract: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Jasminine*

Cat. No.: *B1672799*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminum officinale L., commonly known as common jasmine, has a long history of use in traditional medicine, attributed to its rich and diverse phytochemical composition. This technical guide provides a comprehensive overview of the phytochemical profile of *Jasminum officinale* extracts, focusing on quantitative data, detailed experimental protocols for analysis, and the molecular mechanisms underlying its therapeutic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of *Jasminum officinale* as a source of bioactive compounds. The information presented herein is compiled from a thorough review of peer-reviewed scientific literature.

Phytochemical Composition

Jasminum officinale is a rich source of a wide array of bioactive compounds, broadly categorized as alkaloids, flavonoids, phenols, saponins, tannins, terpenoids, and secoiridoids.

[1] The concentration and composition of these phytochemicals can vary significantly depending on the part of the plant used (e.g., flowers, leaves, roots), the geographical origin, and the extraction method employed.

Qualitative Phytochemical Screening

Preliminary phytochemical screening of various extracts of *Jasminum officinale* has consistently revealed the presence of several major classes of secondary metabolites. These findings are summarized in Table 1.

Table 1: Qualitative Phytochemical Profile of *Jasminum officinale* Extracts

Phytochemical Class	Leaf Extract	Flower Extract	Root Extract	Reference(s)
Alkaloids	+	+	+	[1][2]
Flavonoids	+	+	+	[1][3]
Phenols	+	+	+	[1][2][3]
Saponins	+	+	+	[1][2][3]
Tannins	+	+	-	[1][3]
Terpenoids	+	+	+	[1][2]
Glycosides	+	-	+	[2]
Coumarins	+	-	-	[1]
Secoiridoids	+	-	-	[1]

"+" indicates presence, "-" indicates absence.

Quantitative Phytochemical Analysis

Quantitative analysis of *Jasminum officinale* extracts provides valuable data on the concentration of key bioactive compounds. This information is crucial for standardization and for understanding the dose-dependent effects of the extracts.

The total phenolic content (TPC) and total flavonoid content (TFC) are important indicators of the antioxidant potential of plant extracts. Table 2 summarizes the TPC and TFC of various *Jasminum officinale* leaf extracts.

Table 2: Total Phenolic and Flavonoid Content of *Jasminum officinale* Leaf Extracts

Extraction Solvent	Total Phenolic Content (mg GAE/g extract)	Total Flavonoid Content (mg QE/g extract)	Reference(s)
Aqueous	104.02 ± 1.28	10.76 ± 0.83	[1]
Ethanol (80%)	133.4 ± 0.28	Not Reported	[4]
Ethyl Acetate	103.01 ± 1.1	80.29 ± 1.03	[3]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents.

The essential oil of *Jasminum officinale* flowers is highly valued in the fragrance and aromatherapy industries and also possesses therapeutic properties. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified numerous volatile compounds. Table 3 presents the relative percentage of major constituents found in the essential oil.

Table 3: Major Phytochemical Constituents of *Jasminum officinale* Flower Essential Oil Identified by GC-MS

Compound	Relative Percentage (%)	Reference(s)
Phytol	25.77	[1] [5]
3,7,11-Trimethyldodeca-1,6,10-trien-3-ol	12.54	[1] [5]
3,7,11,15-Tetramethyl-1-hexadecen-3-ol	12.42	[1] [5]
Hexadecanoic acid	9.16	[1]
Benzyl benzoate	4.84	[1]
Perhydrofarnesyl acetone	4.85	[1]
9,12,15-Octadecatrienoic acid	4.82	[1]
Tricosane	4.00	[1]
Heneicosane	3.12	[1]
Nonacosane	3.00	[1]
Hexacosane	2.54	[1]
Heptacosane	1.86	[1]
Methyl palmitate	1.57	[1]
Pentacosane	1.51	[1]
9,12,15-Octadecatrienoic acid methyl ester	1.33	[1]
Octacosane	1.26	[1]
Methyl myristate	0.75	[1]
Octadecanoic acid methyl ester	0.56	[1]
Tetracosane	0.58	[1]
Squalene	0.46	[1]
Benzyl acetate	0.33	[1]

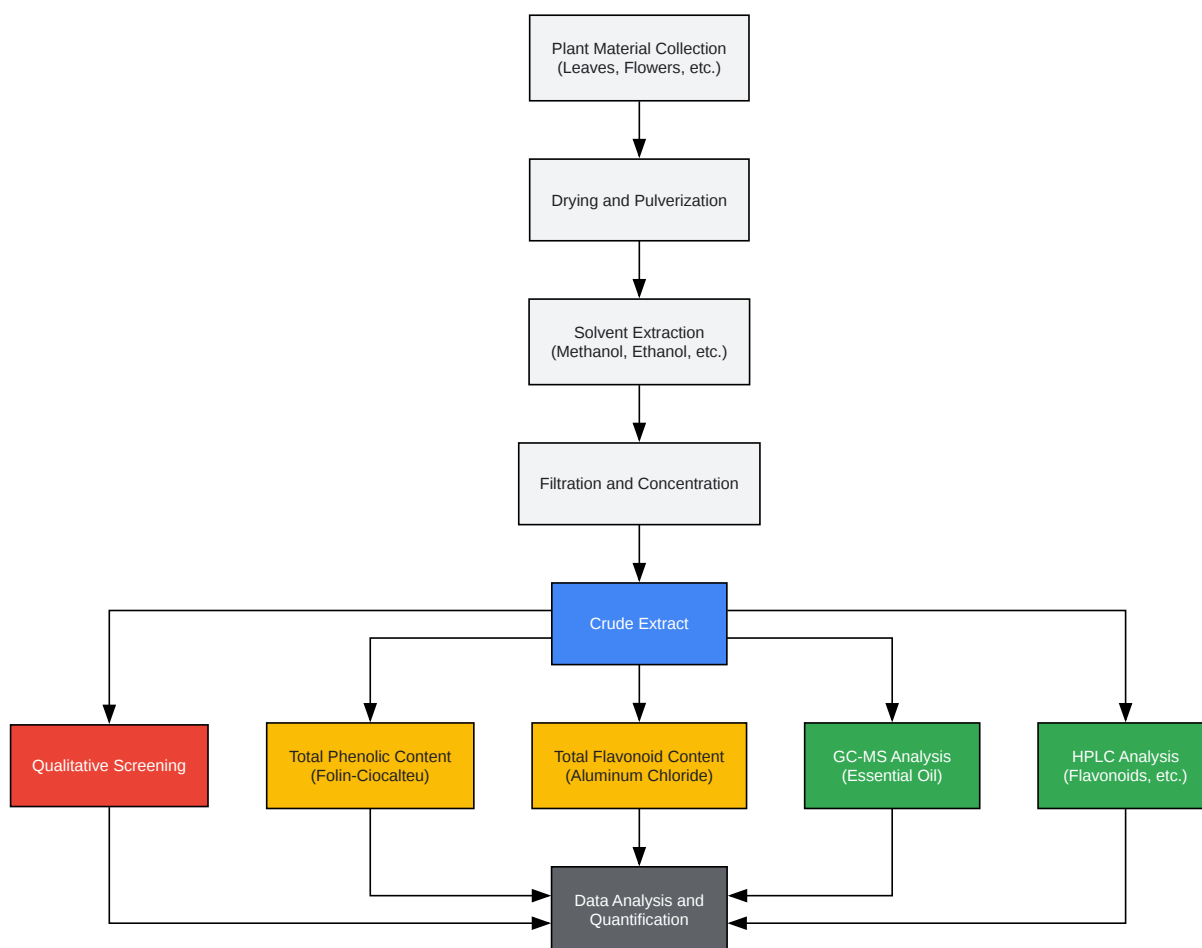
Neophytadiene	0.23	[1]
Phytol acetate	0.22	[1]
7-Tetradecene	0.20	[1]
Nonadecane	0.14	[1]
Geranyl linalool	0.12	[1]
Nerolidol	0.11	[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate the analytical procedures for the phytochemical analysis of *Jasminum officinale* extracts.

Workflow for Phytochemical Analysis

The general workflow for the phytochemical analysis of *Jasminum officinale* involves several key stages, from sample preparation to compound identification and quantification.



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Figure 1: General workflow for phytochemical analysis.

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This protocol is based on the colorimetric reaction between phenolic compounds and the Folin-Ciocalteu reagent in an alkaline medium.

Reagents and Equipment:

- Folin-Ciocalteu reagent
- Gallic acid (standard)
- Sodium carbonate (Na_2CO_3) solution (7.5% w/v)
- Methanol
- Distilled water
- UV-Vis Spectrophotometer
- Vortex mixer
- Pipettes and test tubes

Procedure:

- Preparation of Standard Curve:
 - Prepare a stock solution of gallic acid (1 mg/mL) in methanol.
 - From the stock solution, prepare a series of dilutions of gallic acid (e.g., 20, 40, 60, 80, 100 $\mu\text{g/mL}$) in methanol.
- Sample Preparation:
 - Dissolve a known weight of the *Jasminum officinale* extract in methanol to a final concentration of 1 mg/mL.

- Assay:
 - To 0.5 mL of each standard dilution and the sample solution in separate test tubes, add 2.5 mL of 10% (v/v) Folin-Ciocalteu reagent.
 - Vortex the tubes thoroughly.
 - After 5 minutes, add 2.0 mL of 7.5% (w/v) sodium carbonate solution to each tube and vortex again.
 - Incubate the tubes in the dark at room temperature for 60 minutes.
 - Measure the absorbance of the solutions at 760 nm using a UV-Vis spectrophotometer against a blank (methanol instead of sample/standard).
- Calculation:
 - Plot the absorbance of the gallic acid standards versus their concentration to generate a standard curve.
 - Determine the concentration of total phenolics in the sample extract from the standard curve and express the result as mg of gallic acid equivalents per gram of extract (mg GAE/g).

Determination of Total Flavonoid Content (Aluminum Chloride Method)

This method is based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of flavonoids, which results in a colored product.

Reagents and Equipment:

- Aluminum chloride (AlCl_3) solution (10% w/v)
- Sodium nitrate (NaNO_2) solution (5% w/v)
- Sodium hydroxide (NaOH) solution (1 M)

- Quercetin (standard)
- Methanol
- Distilled water
- UV-Vis Spectrophotometer
- Pipettes and test tubes

Procedure:

- Preparation of Standard Curve:
 - Prepare a stock solution of quercetin (1 mg/mL) in methanol.
 - From the stock solution, prepare a series of dilutions of quercetin (e.g., 20, 40, 60, 80, 100 µg/mL) in methanol.
- Sample Preparation:
 - Dissolve a known weight of the Jasminum officinale extract in methanol to a final concentration of 1 mg/mL.
- Assay:
 - To 0.5 mL of each standard dilution and the sample solution in separate test tubes, add 2.5 mL of distilled water and 0.15 mL of 5% sodium nitrate solution.
 - Mix well and allow to stand for 5 minutes.
 - Add 0.15 mL of 10% aluminum chloride solution and mix.
 - After 6 minutes, add 1 mL of 1 M sodium hydroxide solution.
 - Immediately add 1.2 mL of distilled water and mix thoroughly.
 - Measure the absorbance of the solutions at 510 nm using a UV-Vis spectrophotometer against a blank (methanol instead of sample/standard).

- Calculation:
 - Plot the absorbance of the quercetin standards versus their concentration to generate a standard curve.
 - Determine the concentration of total flavonoids in the sample extract from the standard curve and express the result as mg of quercetin equivalents per gram of extract (mg QE/g).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oil

This protocol outlines a general procedure for the analysis of the volatile components of *Jasminum officinale* essential oil.

Equipment and Conditions:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
- Carrier gas: Helium, at a constant flow rate (e.g., 1 mL/min)
- Injector temperature: 250 °C
- Oven temperature program:
 - Initial temperature: 60 °C, hold for 2 min
 - Ramp: Increase to 240 °C at a rate of 3 °C/min
 - Final hold: 240 °C for 10 min
- Mass spectrometer parameters:
 - Ion source temperature: 230 °C
 - Ionization energy: 70 eV

- Mass scan range: 40-500 amu

Procedure:

- Sample Preparation:
 - Dilute the essential oil sample in a suitable solvent (e.g., hexane or dichloromethane) at a ratio of 1:100 (v/v).
- Injection:
 - Inject 1 μ L of the diluted sample into the GC-MS system.
- Data Analysis:
 - Identify the components by comparing their mass spectra with those in the NIST/Wiley library database.
 - Calculate the relative percentage of each component based on the peak area in the total ion chromatogram.

High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis

This protocol provides a general framework for the separation and quantification of specific flavonoids in *Jasminum officinale* extracts.

Equipment and Conditions:

- High-performance liquid chromatograph (HPLC) with a UV or photodiode array (PDA) detector
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Mobile phase: A gradient of two solvents, for example:
 - Solvent A: 0.1% Formic acid in water

- Solvent B: Acetonitrile
- Gradient program:
 - 0-5 min: 10% B
 - 5-25 min: 10-40% B (linear gradient)
 - 25-30 min: 40-10% B (linear gradient)
 - 30-35 min: 10% B (isocratic)
- Flow rate: 1.0 mL/min
- Detection wavelength: e.g., 280 nm and 340 nm
- Injection volume: 20 µL

Procedure:

- Standard and Sample Preparation:
 - Prepare stock solutions of flavonoid standards (e.g., quercetin, kaempferol, rutin) in methanol. Create a series of dilutions for the calibration curve.
 - Dissolve a known amount of the *Jasminum officinale* extract in the mobile phase, filter through a 0.45 µm syringe filter.
- Analysis:
 - Inject the standards and the sample solution into the HPLC system.
- Quantification:
 - Identify the flavonoids in the sample by comparing their retention times with those of the standards.
 - Quantify the amount of each flavonoid by using the calibration curve generated from the standard solutions.

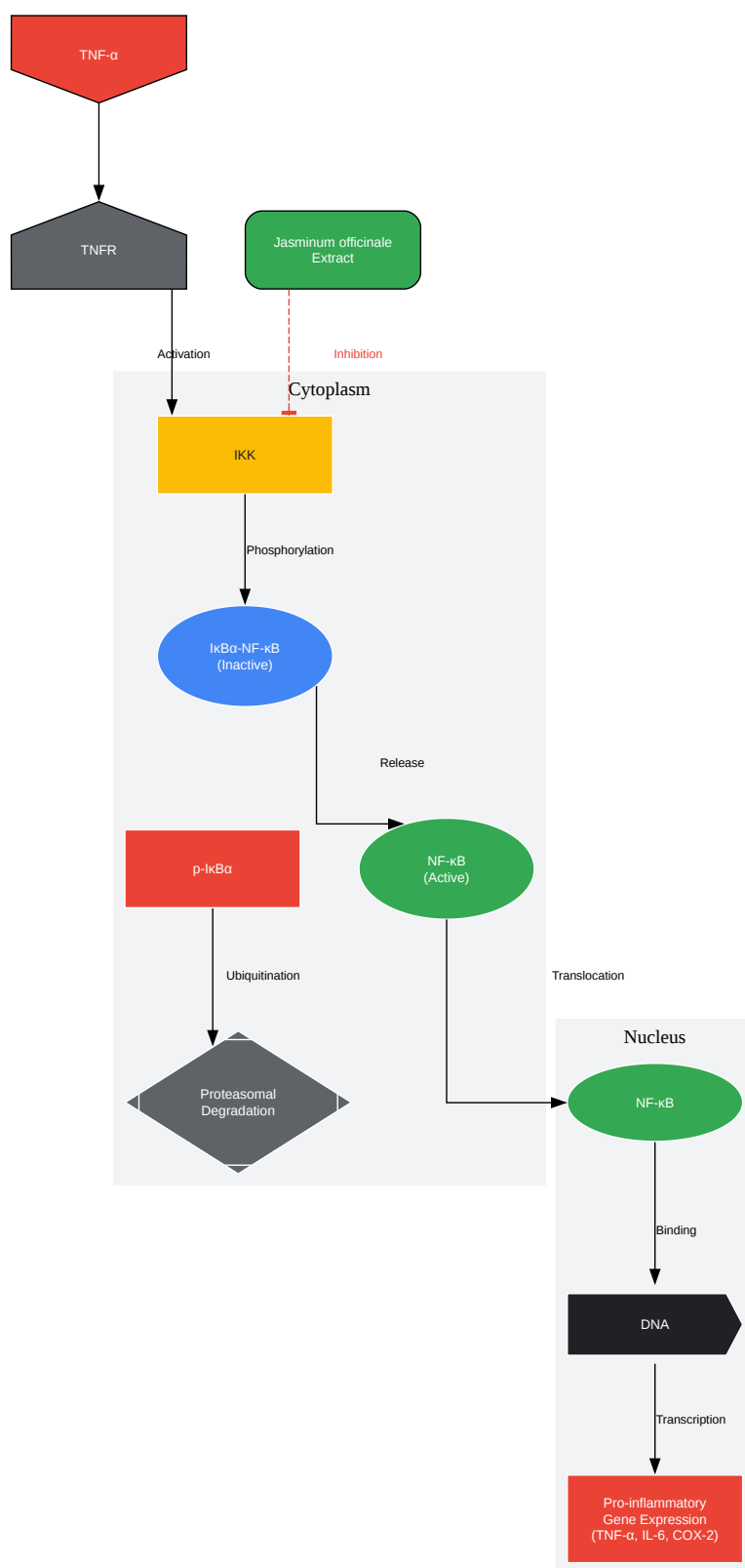
Signaling Pathway Modulation

The therapeutic effects of *Jasminum officinale* extracts, particularly their anti-inflammatory properties, are attributed to the modulation of key cellular signaling pathways. One of the most well-documented mechanisms is the inhibition of the Nuclear Factor-kappa B (NF- κ B) pathway.

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by an inhibitory protein called I κ B α . Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF- α), trigger a cascade of events that leads to the phosphorylation and subsequent degradation of I κ B α . This allows NF- κ B to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1 β , IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Phytochemicals present in *Jasminum officinale* extract, such as flavonoids, have been shown to interfere with this pathway. They can inhibit the activity of the I κ B kinase (IKK) complex, which is responsible for phosphorylating I κ B α . By preventing I κ B α degradation, the extract effectively blocks the nuclear translocation of NF- κ B, thereby downregulating the expression of inflammatory mediators.



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Figure 2: Inhibition of the NF-κB signaling pathway.

Conclusion

Jasminum officinale extracts possess a rich and complex phytochemical profile, with significant quantities of phenols, flavonoids, and a diverse array of volatile compounds in its essential oil. The quantitative data and detailed analytical protocols presented in this guide provide a solid foundation for further research and development of Jasminum officinale-based therapeutic agents. The demonstrated ability of the extract to modulate the NF- κ B signaling pathway highlights its potential as a natural anti-inflammatory agent. Further studies focusing on the isolation and characterization of individual bioactive compounds and their specific mechanisms of action are warranted to fully unlock the therapeutic potential of this valuable medicinal plant.

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